Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate

BCP aqueous solubility phenyl bioisostere replacement physicochemical property improvement

Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS 676371-64-5) is a bicyclo[1.1.1]pentane (BCP) derivative bearing a Boc‑protected amine and a methyl ester at opposing bridgehead positions (C₁ and C₃). With a molecular weight of 241.28 g mol⁻¹ (formula C₁₂H₁₉NO₄) , the compound serves as a rigid, three‑dimensional building block for bioisosteric replacement of para‑substituted phenyl rings in medicinal chemistry.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 676371-64-5
Cat. No. B2844635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
CAS676371-64-5
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)OC
InChIInChI=1S/C12H19NO4/c1-10(2,3)17-9(15)13-12-5-11(6-12,7-12)8(14)16-4/h5-7H2,1-4H3,(H,13,15)
InChIKeyKDOXMPLTEPMVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS 676371-64-5)? A BCP Building Block for Modern Drug Design


Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS 676371-64-5) is a bicyclo[1.1.1]pentane (BCP) derivative bearing a Boc‑protected amine and a methyl ester at opposing bridgehead positions (C₁ and C₃). With a molecular weight of 241.28 g mol⁻¹ (formula C₁₂H₁₉NO₄) , the compound serves as a rigid, three‑dimensional building block for bioisosteric replacement of para‑substituted phenyl rings in medicinal chemistry [1]. Its precisely defined interbridgehead distance, strain‑free functional‑handle orthogonality, and experimentally determined melting point of 123 °C make it a differentiated procurement choice for peptide‑mimetic and PROTAC synthesis programmes.

Why Phenyl Rings or Bicyclo[2.2.2]octane Cannot Substitute This Specific Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate


Although para‑substituted phenyl rings and larger bicycle‑alkanes (e.g., bicyclo[2.2.2]octane) are frequently proposed as generic substitutes for bicyclo[1.1.1]pentane (BCP) scaffolds, empirical data demonstrate they are not functionally interchangeable. BCP replacement improves aqueous solubility by ≥50‑fold over phenyl [1] and delivers ~4‑fold higher oral Cₘₐₓ and AUC in vivo [2], whereas bicyclo[2.2.2]octane shows no solubility or non‑specific‑binding benefit [1]. The 1.852 Å interbridgehead distance of the BCP cage [3] is approximately 1 Å shorter than the para‑phenyl distance (~2.79 Å), creating a distinct vectorial geometry that simple alternatives cannot replicate. Furthermore, the orthogonal protecting‑group strategy (Boc‑amine + methyl ester) is optimized for sequential deprotection‑coupling workflows that generic scaffolds do not support without lengthy re‑optimisation. These three quantitative differentiators confirm that substituting this compound with a generic alternative materially compromises solubility, pharmacokinetics, and synthetic efficiency.

Quantitative Evidence Guide: Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate Versus Phenyl, Bicyclo[2.2.2]octane, and Cubane Analogs


Aqueous Solubility – BCP Scaffold Improves Solubility by ≥50‑Fold Compared with Phenyl Bioisosteres

Replacement of a para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl (BCP) group improves aqueous solubility by at least 50‑fold [1]. For Methyl 3‑((tert‑butoxycarbonyl)amino)bicyclo[1.1.1]pentane‑1‑carboxylate, the calculated aqueous solubility is 1.2 g L⁻¹ (~5 mM) at 25 °C . In contrast, the corresponding phenyl‑based analog Methyl 4‑((tert‑butoxycarbonyl)amino)benzoate (CAS 164596‑20‑7) is expected to exhibit a solubility at least 50‑fold lower, consistent with the class‑level BCP‑versus‑phenyl solubility deficit [1]. Bicyclo[2.2.2]octane analogs do not show the same solubility benefit [1].

BCP aqueous solubility phenyl bioisostere replacement physicochemical property improvement

Oral Pharmacokinetics – BCP Replacement Yields ~4‑Fold Higher Cmax and AUC in Mouse Model

In a well‑controlled medicinal chemistry study, replacement of the central para‑substituted fluorophenyl ring in the γ‑secretase inhibitor 1 (BMS‑708,163) with a bicyclo[1.1.1]pentane motif produced compound 3, which demonstrated a ~4‑fold increase in both Cₘₐₓ and AUC values relative to the phenyl‑containing parent in a mouse model of γ‑secretase inhibition [1]. Compound 3 retained equipotent enzyme inhibition and comparable Notch selectivity while delivering significantly superior oral absorption characteristics, improvements attributed directly to the BCP core [1].

oral bioavailability Cmax AUC γ‑secretase inhibitor BCP pharmacokinetics

Non‑Specific Binding and Metabolic Stability – BCP Outperforms Phenyl and Bicyclo[2.2.2]octane

The bicyclo[1.1.1]pentane‑1,3‑diyl (BCP) group markedly decreases non‑specific binding (NSB) as quantified by the CHI(IAM) chromatographic hydrophobicity index on immobilized artificial membranes, whereas the bicyclo[2.2.2]octane‑1,4‑diyl group produces no such NSB or solubility improvement [1]. In parallel, BCP replacement of a phenyl ring in the γ‑secretase inhibitor scaffold resulted in superior in vitro metabolic stability in human liver microsomes (HLM) [2]. Cubane‑1,4‑diyl replacement also improves both NSB and solubility, but BCP offers a more synthetically accessible scaffold with a larger precedent of successful drug‑candidate application [REFS-1, REFS-2].

non‑specific binding NSB metabolic stability BCP versus bicyclo[2.2.2]octane

Scaffold Geometry – Precisely Defined 1.852 Å Interbridgehead Distance Enables Predictable Bioisosteric Replacement

Room‑temperature single‑crystal X‑ray diffraction of the N‑Boc‑protected 3‑aminobicyclo[1.1.1]pentanecarboxylic acid (the carboxylic acid analog of the target methyl ester) reveals an interbridgehead distance (C₁–C₃) of 1.852 (2) Å [1]. This distance is approximately 1 Å shorter than the ~2.79 Å distance between para‑substituents on a phenyl ring and is distinct from the ~2.6 Å distance found in bicyclo[2.2.2]octane [2]. The BCP cage is fully saturated, conformationally locked, and devoid of the π‑stacking liabilities inherent to aromatic rings, providing a unique and predictable vectorial presentation of the Boc‑amine and methyl‑ester functional groups.

BCP crystal structure interbridgehead distance scaffold geometry structure-based drug design

High‑Value Application Scenarios for Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate Predicated on Quantitative Differentiation


PROTAC Linker Design Requiring High Aqueous Solubility and Low Non‑Specific Binding

The BCP scaffold’s demonstrated ≥50‑fold solubility advantage [1] and marked reduction in non‑specific binding [1] make this methyl ester building block an ideal PROTAC linker component. Its orthogonal protection (Boc‑amine and methyl ester) permits sequential, high‑yielding conjugation to E3‑ligase‑recruiting motifs and target‑protein ligands without cross‑reactivity, while the rigid BCP core maintains a defined distance between the two liganding moieties, critical for forming a functional ternary complex.

Peptide and Peptidomimetic Drug Discovery Targeting Improved Oral Bioavailability

Incorporation of this BCP amino acid surrogate into peptide backbones can substantially improve oral pharmacokinetics, as evidenced by the ~4‑fold increase in Cₘₐₓ and AUC achieved through BCP bioisosteric replacement [2]. The rigid BCP cage imposes conformational constraints that can simultaneously enhance target selectivity and resistance to protease‑mediated degradation, directly addressing two major hurdles in peptide‑based therapeutic development.

Central Nervous System Drug Candidates Requiring Enhanced Passive Permeability

The BCP motif’s proven ability to improve passive membrane permeability while reducing logP [2] positions this protected amino ester as a strategic building block for CNS drug design. Reducing aromatic ring count through BCP incorporation lowers P‑glycoprotein efflux susceptibility and non‑specific tissue binding, both of which are critical determinants of brain penetration and CNS target engagement.

Lead Optimization Programs Systematically Reducing Aromatic Ring Count to Improve Developability

For clinical candidates burdened by high aromatic ring count (>3 phenyl rings) that compromises solubility, metabolic stability, or causes CYP450 inhibition liabilities, systematic replacement using this BCP building block can concomitantly improve multiple developability parameters. The combined solubility, metabolic stability, NSB, and pharmacokinetic benefits of the BCP scaffold over phenyl and bicyclo[2.2.2]octane bioisosteres [REFS-1, REFS-2] provide a quantitative basis for prioritizing this compound in medicinal chemistry sourcing decisions.

Quote Request

Request a Quote for Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.